molecular formula C21H18ClN5O3 B2921859 2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021125-17-6

2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Número de catálogo: B2921859
Número CAS: 1021125-17-6
Peso molecular: 423.86
Clave InChI: FOGPVRVEDLVYDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a high-purity chemical reagent designed for pharmaceutical research and development applications. This complex molecular architecture features a triazolopyridazine core structure, which is increasingly recognized in medicinal chemistry for its potential bioactivity . The compound's structure incorporates multiple pharmacophoric elements including a 4-methoxyphenyl moiety at the 3-position of the triazole ring, a chloro-substituted benzamide group, and an ethoxyethyl linker connecting these domains . Such structural characteristics suggest potential applications as a kinase inhibitor scaffold or targeted therapeutic agent, though specific mechanism-of-action studies would require further investigation. Researchers utilize this compound primarily in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies of triazolopyridazine derivatives, and investigations of heterocyclic compound interactions with biological targets. The presence of both hydrogen bond donor/acceptors and aromatic ring systems within its molecular framework enables diverse molecular recognition capabilities relevant to drug discovery. This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to standard laboratory safety protocols for synthetic organic compounds.

Propiedades

IUPAC Name

2-chloro-N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-29-15-8-6-14(7-9-15)20-25-24-18-10-11-19(26-27(18)20)30-13-12-23-21(28)16-4-2-3-5-17(16)22/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGPVRVEDLVYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Mode of Action

The exact mode of action of this compound is currently unknown. Triazole compounds are known to show versatile biological activities. They can interact with various enzymes and receptors in the body, leading to a range of potential effects.

Pharmacokinetics

The compound’s molecular weight (23408) and its solid form suggest that it could potentially be absorbed and distributed in the body

Result of Action

Some triazole compounds have been found to exhibit cytotoxic activities, suggesting that this compound could potentially have similar effects.

Actividad Biológica

The compound 2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is of considerable interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, anticancer potential, and other pharmacological effects.

Structural Overview

The compound features a triazole ring fused with a pyridazine , which is known for enhancing biological activity due to its ability to interact with various biological targets. The presence of the chloro and methoxy substituents on the phenyl rings may further influence its activity through electronic and steric effects.

Antibacterial Activity

  • Mechanism of Action : The triazole derivatives are recognized for their antibacterial properties, primarily through inhibition of bacterial cell wall synthesis and interference with DNA replication. The compound's structure suggests it may act similarly by targeting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial proliferation .
  • In Vitro Studies : Studies have shown that various 1,2,4-triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure to 2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
  • Case Studies : In a comparative study of triazole derivatives, compounds with structural similarities exhibited MIC values lower than standard antibiotics such as ampicillin and levofloxacin, indicating their potential as effective antibacterial agents .
Compound StructureMIC (µg/mL)Target Bacteria
Triazole Derivative A0.125S. aureus
Triazole Derivative B0.5E. coli
2-chloro-N-(...)TBDTBD

Anticancer Potential

The triazole scaffold has also been associated with anticancer activity. Research indicates that compounds containing the triazole moiety can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that similar compounds can significantly reduce cell viability at micromolar concentrations. For example, derivatives have been tested against breast cancer and lung cancer cell lines with promising results .
  • Mechanisms : The anticancer effects are thought to arise from the compound's ability to inhibit key enzymes involved in cancer progression and metastasis, including those involved in angiogenesis and invasion .

Other Pharmacological Activities

Beyond antibacterial and anticancer properties, compounds related to 2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide have been explored for additional pharmacological effects:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory activities by modulating cytokine production and inhibiting inflammatory pathways.
  • Antifungal Activity : The triazole derivatives are also noted for their antifungal properties, particularly against pathogenic fungi like Candida albicans.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substitution Patterns

Table 1: Key Structural Comparisons

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Functional Differences
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 4-Methoxyphenyl 2-Chlorobenzamide-ethoxyethyl ~434.86 Methoxy group enhances lipophilicity; chlorine may affect binding.
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () [1,2,4]Triazolo[4,3-b]pyridazine Methyl 4-Chlorophenethylamine Not specified Chlorophenethyl group may favor CNS penetration; methyl substitution reduces steric hindrance .
N-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide () [1,2,4]Triazolo[4,3-b]pyridazine Chlorine Benzamide-methyl Not specified Direct benzamide linkage may limit conformational flexibility compared to ethoxyethyl chain in target .
N-(2-(6-((4-Chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide () [1,2,4]Triazolo[4,3-b]pyridazine 4-Chlorobenzylthio Benzamide-ethyl 423.9 Thioether linkage increases electron density; lower molecular weight suggests improved bioavailability .
Pharmacological Implications
  • Antioxidant Activity: highlights that benzamide derivatives with bulky substituents (e.g., tert-butyl groups) exhibit antioxidant properties.
  • Kinase Inhibition : Triazolo-pyridazines are often kinase inhibitors. The ethoxyethyl chain in the target compound could enhance solubility, improving binding to hydrophilic kinase pockets compared to methyl-linked analogs .
  • Metabolic Stability : The methoxy group in the target may slow oxidative metabolism compared to chlorinated analogs (e.g., ), though this requires experimental validation .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The synthesis involves modular substitution of chlorine in triazolopyridazine intermediates. Key steps include:

  • Intermediate preparation : Cyclization of hydrazinylpyridazine derivatives with electrophilic reagents (e.g., diethyl ethoxymethylenemalonate) to form the triazolopyridazine core .
  • Ether linkage : Nucleophilic substitution at the 6-position of the triazolopyridazine with a 2-hydroxyethylbenzamide group under basic conditions (e.g., K₂CO₃ in DMF) .
  • Functional group optimization : Substituents on the benzamide and triazolopyridazine moieties can be modified to enhance binding or solubility, guided by SAR studies .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Storage : Keep in sealed containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Q. Which analytical techniques validate purity and structure?

  • NMR spectroscopy : Confirm regiochemistry of the triazolopyridazine ring and substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How to design SAR studies for analogs targeting bromodomains?

  • Core modifications : Replace the 4-methoxyphenyl group on the triazolopyridazine with electron-withdrawing (e.g., Cl, CF₃) or bulky substituents to probe steric effects .
  • Linker optimization : Adjust the ethyloxy spacer length or rigidity (e.g., ethylene glycol vs. propylene chains) to enhance target engagement .
  • Bivalent binding : Introduce secondary pharmacophores (e.g., piperazine derivatives) to exploit cooperative binding with BRD4 .

Q. What challenges arise in cellular potency assays for bromodomain inhibitors?

  • Off-target effects : Use isoform-specific BRD4 knockdown cells to distinguish activity from other bromodomains .
  • Membrane permeability : Assess logP values (optimal range: 2–4) via shake-flask assays; modify substituents to balance hydrophobicity .
  • Cellular toxicity : Perform parallel MTT assays to differentiate cytotoxicity from target-specific effects .

Q. How to resolve discrepancies between in vitro binding and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to identify absorption/metabolism issues .
  • Target engagement biomarkers : Quantify c-Myc mRNA suppression in tumor tissues via qPCR to confirm mechanistic relevance .
  • Metabolite screening : Use LC-MS to identify inactive metabolites that reduce efficacy .

Q. Which computational strategies predict binding modes with bromodomains?

  • Molecular docking : Use Schrödinger Glide or AutoDock Vina to model interactions with BRD4’s acetyl-lysine binding pocket .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding with Asn140 and Tyr97 .
  • Free energy calculations : Apply MM-GBSA to rank analog binding affinities .

Q. How to validate target engagement in xenograft models?

  • Dose-response studies : Administer compound at 10–100 mg/kg/day orally and monitor tumor volume reduction over 21 days .
  • Pharmacodynamic analysis : Immunoblot for c-Myc protein levels in excised tumors to correlate efficacy with target modulation .
  • Resistance testing : Generate BRD4-mutant cell lines to confirm on-target activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.